3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Description
The compound is a structurally complex molecule featuring:
- Cyclopenta[a]phenanthrene core: A steroidal backbone with 17β-hydroxyl and 3-hydroxy groups, common in estrogen receptor modulators .
- Pentafluoropentylsulfinyl chain: A fluorinated alkylsulfinyl group attached via a nonyl linker at position 7, enhancing lipophilicity and receptor binding .
This hybrid structure suggests dual functionality: (1) steroid receptor interaction via the cyclopenta[a]phenanthrene system and (2) metabolic or solubility modulation via the oxane-carboxylic acid group.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(44)21-23(25)20-22(10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43)29(26)27(36)13-14-28(36)51-35-32(47)30(45)31(46)33(52-35)34(48)49/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHXEHXMWPSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55F5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid involves multiple steps, including the introduction of hydroxyl groups, the formation of the carboxylic acid group, and the incorporation of the sulfinyl group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The sulfinyl group may also play a role in the compound’s biological effects by influencing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Estrogen Receptor-Targeting Analogues
Faslodex (ICI 182,780)
- Structure: 7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol .
- Key Differences : Faslodex lacks the oxane-carboxylic acid moiety and has a simpler estra-triene backbone.
- Activity :
- Dose-dependent reduction in ERα and PgR expression in breast cancer cells .
- Antagonizes estrogen receptors without agonist activity, unlike tamoxifen .
- Comparison : The target compound’s oxane-carboxylic acid group may alter pharmacokinetics (e.g., oral bioavailability) compared to Faslodex’s intramuscular administration .
Fulvestrant Derivatives
- Example: (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-3-(((trifluoromethyl)sulfonyl)oxy)-decahydrocyclopenta[a]phenanthren-17-yl acetate .
- Key Differences : Replacement of the sulfinyl group with thioether or boronic acid functionalities.
- Activity : Enhanced ER downregulation via proteasomal degradation .
Glycosylated Phenolic Compounds
3,4,5-Trihydroxy-6-[4-hydroxy-3-(3-oxoprop-1-en-1-yl)phenoxy]oxane-2-carboxylic Acid
- Structure: Similar oxane-carboxylic acid core but with a phenolic substituent instead of a steroidal system .
- Activity: Log2(FC): 3.142 (indicating significant upregulation in metabolic pathways) . Role: Likely involved in plant defense as a phytoalexin . Comparison: The steroidal component in the target compound may confer receptor-binding activity absent in purely phenolic derivatives .
Fluorinated Steroidal Anti-Estrogens
17-[9-(4,4,5,5,5-Pentafluoropentylsulfinyl)nonyl]-6-oxoestr-1,3,5(10)-triene-3,17β-diol
Data Tables
Table 1: Structural Comparison of Key Analogues
Research Findings and Implications
- Structural Insights : The pentafluoropentylsulfinyl group enhances receptor binding affinity and metabolic stability across analogues .
- Functional Trade-offs: The oxane-carboxylic acid moiety in the target compound may improve solubility but reduce blood-brain barrier penetration compared to non-glycosylated steroids .
- Synthetic Challenges : Late-stage hydroxylation and sulfinyl group installation (as seen in ) are critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
